molecular formula C20H26N2O6 B12439953 1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid

Cat. No.: B12439953
M. Wt: 390.4 g/mol
InChI Key: CSYNHJIDCIEPDB-UHFFFAOYSA-N
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Description

This compound is a bicyclic pyrrolidine derivative featuring dual protective groups: a benzyloxycarbonyl (Cbz) group at position 1 and a tert-butoxycarbonyl (Boc) group at position 3. The hexahydropyrrolo[3,4-b]pyrrole core provides a rigid scaffold, while the carboxylic acid at position 2 enhances solubility and reactivity, making it valuable in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c1-20(2,3)28-18(25)21-10-14-9-15(17(23)24)22(16(14)11-21)19(26)27-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYNHJIDCIEPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(N(C2C1)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CC(N(C2C1)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid typically involves multiple steps, including the protection of amino groups and the formation of the hexahydropyrrolo[3,4-b]pyrrole core. Common reagents used in these steps include benzyloxycarbonyl chloride and tert-butoxycarbonyl anhydride, which react under basic conditions to form the protected intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protecting groups like benzyloxycarbonyl and tert-butoxycarbonyl is crucial in these processes to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under specific conditions, allowing the compound to interact with its target and exert its effects. The pathways involved in these interactions often include covalent bonding with active site residues or non-covalent interactions with binding pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Compound A: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)

  • Core: Monocyclic pyrrole with indole substituents.
  • Protective Groups : Boc at position 1; lacks a carboxylic acid.
  • Key Properties : High yield (98%), mp 169–173°C, IR absorption at 1765 cm⁻¹ (ester C=O) .
  • Applications : Primarily used in heterocyclic synthesis for indole-based pharmaceuticals.

Compound B : (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate

  • Core : Pyrrolo[3,4-b]pyrazine, a nitrogen-rich bicyclic system.
  • Functional Groups : Chloropyridinyl and methylpiperazine substituents.

Compound C : 1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid

  • Core: Monocyclic pyrrolidine with a Boc group.
  • Functional Groups : Carboxylic acid at position 3; methyl substituent at position 4.
  • Key Properties : Lower molecular weight (vs. the target compound), mp data unavailable .

Physicochemical and Spectroscopic Data

Property Target Compound (Inferred) 10a Compound B Compound C
Molecular Weight ~450 g/mol 554 g/mol ~450 g/mol (estimated) ~245 g/mol
Melting Point 150–160°C (estimated) 169–173°C N/A N/A
IR Signature 1700–1750 cm⁻¹ (C=O) 1765 cm⁻¹ (ester C=O) 1680 cm⁻¹ (amide C=O) 1720 cm⁻¹ (Boc C=O)
Solubility Moderate in DMSO High in THF High in polar solvents Low in non-polar solvents

Critical Analysis of Divergent Evidence

  • : Highlights high-yield syntheses of indole-pyrrole hybrids but lacks data on bicyclic pyrrolo[3,4-b]pyrrole systems.
  • : Focuses on pyrazine analogs, emphasizing nitrogen content over the pyrrolidine core.

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